1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane
Overview
Description
1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane, also known as MNPA, is a compound that has been widely used in scientific research due to its unique properties. MNPA is a sulfonamide-containing azepane derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane has been used in a variety of scientific research applications, including as a tool for studying the biological activity of sulfonamide-containing compounds. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells and bacteria.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, and inhibition of this enzyme can lead to a range of biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells and bacteria by inhibiting carbonic anhydrase activity. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane in lab experiments include its unique properties, including its sulfonamide-containing azepane structure, which makes it useful for studying the biological activity of sulfonamide-containing compounds. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for research on 1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane, including the development of new synthetic methods for producing this compound and related compounds, the investigation of the mechanism of action of this compound, and the exploration of new applications for this compound in the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonylazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-6-7-12(10-13(11)15(16)17)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAOCBFBYINDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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